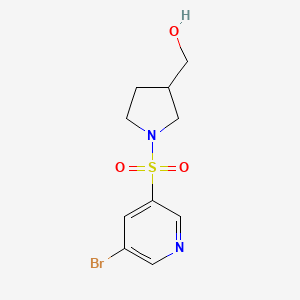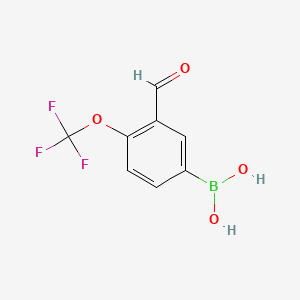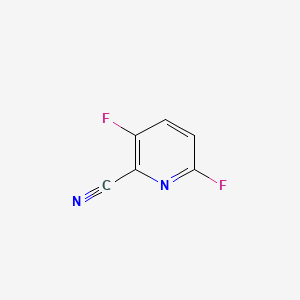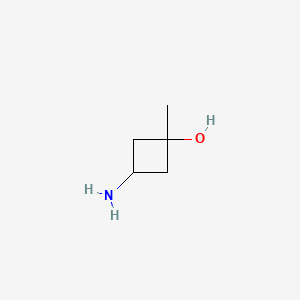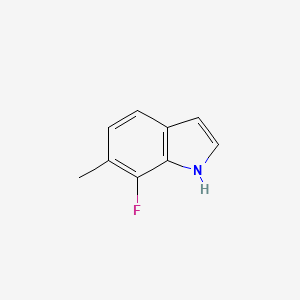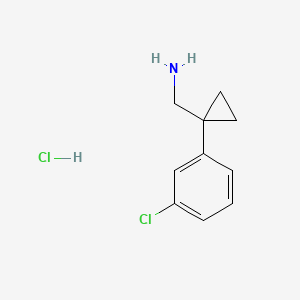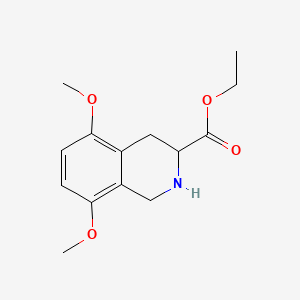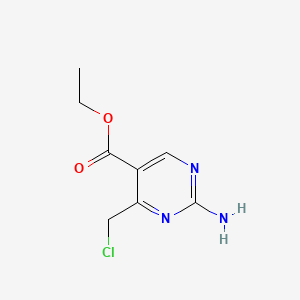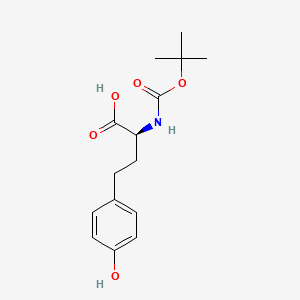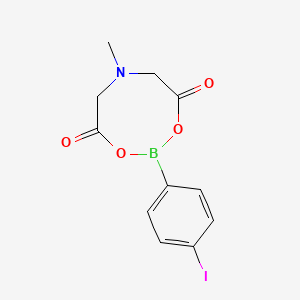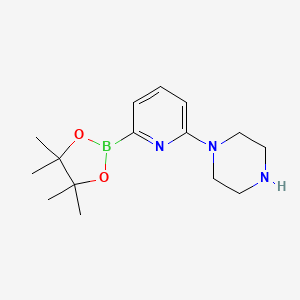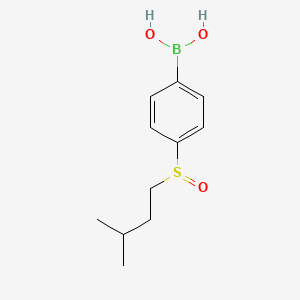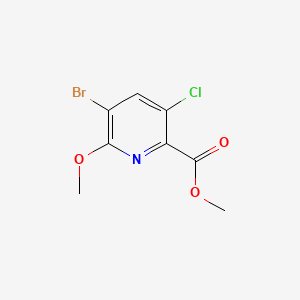![molecular formula C15H30N2O2 B596287 tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate CAS No. 1268520-51-9](/img/structure/B596287.png)
tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. CX5461 has been shown to have potential therapeutic effects in the treatment of cancer, particularly in targeting tumors with mutations in the p53 tumor suppressor gene.
Mécanisme D'action
Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate selectively inhibits RNA polymerase I transcription in cancer cells, leading to cell death. RNA polymerase I is responsible for the transcription of ribosomal RNA, which is essential for the production of ribosomes and protein synthesis. Inhibition of RNA polymerase I transcription leads to a decrease in ribosome biogenesis and protein synthesis, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate have been extensively studied. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has also been shown to induce autophagy, a process by which cells recycle damaged proteins and organelles. In addition, tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is its selectivity for cancer cells, particularly those with mutations in the p53 tumor suppressor gene. This makes tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate a promising candidate for the treatment of cancer, particularly in patients who are resistant to chemotherapy. However, one limitation of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is its toxicity, particularly at high doses. This toxicity can limit its use in clinical trials and may require the development of alternative dosing strategies.
Orientations Futures
There are many potential future directions for the study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate. One area of interest is the development of alternative dosing strategies to reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate therapy. Additionally, the combination of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate with other cancer therapies, such as immunotherapy or targeted therapies, may enhance its therapeutic effects. Finally, the study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate in the treatment of other diseases, such as neurodegenerative disorders, may reveal additional therapeutic applications for this promising molecule.
Conclusion:
In conclusion, tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is a small molecule inhibitor of RNA polymerase I transcription with potential therapeutic effects in the treatment of cancer and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate have been discussed in this paper. The study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has the potential to reveal new insights into the treatment of cancer and other diseases, and may ultimately lead to the development of new therapies that improve patient outcomes.
Méthodes De Synthèse
The synthesis of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate involves a multi-step process that begins with the reaction of 1,4-cyclohexanedione with benzylamine to form N-benzylcyclohexane-1,4-dione. This intermediate is then reacted with butylamine to form N-butyl-N-benzylcyclohexane-1,4-dione. The final step involves the reaction of N-butyl-N-benzylcyclohexane-1,4-dione with tert-butyl chloroformate to form tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate.
Applications De Recherche Scientifique
Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been the subject of numerous scientific studies, particularly in the field of cancer research. Studies have shown that tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate selectively inhibits RNA polymerase I transcription in cancer cells, leading to cell death. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been shown to be effective in targeting tumors with mutations in the p53 tumor suppressor gene, which are often resistant to chemotherapy. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has also been shown to have potential therapeutic effects in the treatment of other diseases, such as neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-5-6-10-16-12-8-7-9-13(11-12)17-14(18)19-15(2,3)4/h12-13,16H,5-11H2,1-4H3,(H,17,18)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEIKCBGNLWINY-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

